N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, which is a dicarboxamide that is derived from oxalic acid. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a spirocyclic system (the 1,4-dioxaspiro[4.5]decan-2-ylmethyl part of the molecule) attached to an oxalamide group. The 2,4-difluorophenyl group would be expected to contribute to the compound’s overall polarity and could potentially influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the spirocyclic system and the oxalamide group could influence its solubility, stability, and reactivity .Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The presence of the 1,4-dioxaspiro[45]decan-2-ylmethyl and 2,4-difluorophenyl groups could influence its binding affinity and selectivity towards certain targets.
Biochemical Pathways
For instance, the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is known to participate in a highly diastereoselective Felkin anti aldol addition to a methyl ketone .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were being investigated for potential pharmaceutical applications, future research might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c18-11-4-5-14(13(19)8-11)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKAWIQLHDMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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